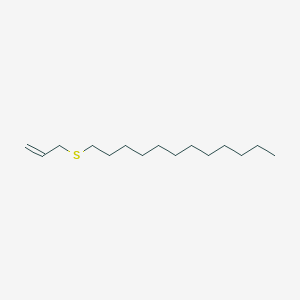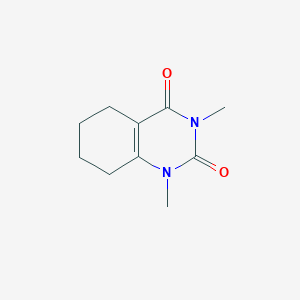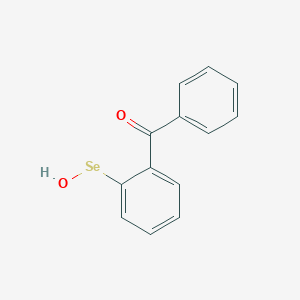
2-Benzoylbenzene-1-selenenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylbenzene-1-selenenic acid typically involves the introduction of selenium into an organic substrate. One common method involves the reaction of benzoyl chloride with sodium selenite in the presence of a reducing agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: These include the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzoylbenzene-1-selenenic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides or selenols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can produce selenides .
Wissenschaftliche Forschungsanwendungen
2-Benzoylbenzene-1-selenenic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential role in mimicking selenoenzymes, which are crucial in various biological processes.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of therapeutic agents.
Industry: It is explored for its applications in materials science, particularly in the synthesis of metal selenide semiconductor materials
Wirkmechanismus
The mechanism by which 2-Benzoylbenzene-1-selenenic acid exerts its effects involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, making it a versatile intermediate in various catalytic cycles. In biological systems, it can mimic the activity of selenoenzymes, such as glutathione peroxidase, by participating in the reduction of hydroperoxides .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid derivatives: These include compounds like benzoic acid and its halogenated derivatives.
Organoselenium compounds: Examples include selenocysteine and selenomethionine.
Uniqueness: 2-Benzoylbenzene-1-selenenic acid is unique due to the presence of both a benzoyl group and a selenenic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and potential biological activity .
Eigenschaften
CAS-Nummer |
84250-81-7 |
|---|---|
Molekularformel |
C13H10O2Se |
Molekulargewicht |
277.19 g/mol |
IUPAC-Name |
(2-hydroxyselanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10O2Se/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15/h1-9,15H |
InChI-Schlüssel |
MZUZLMGAIZKWNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[Se]O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


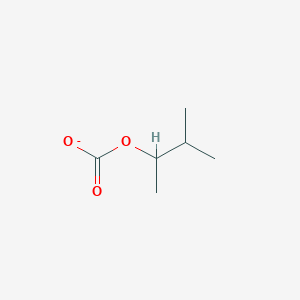
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
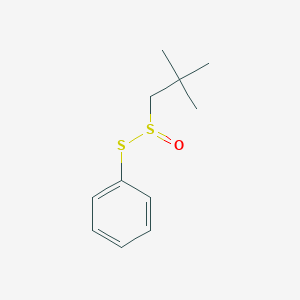
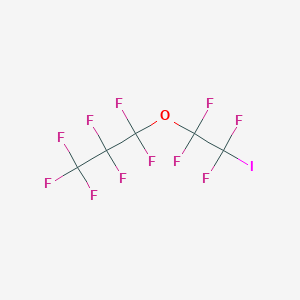
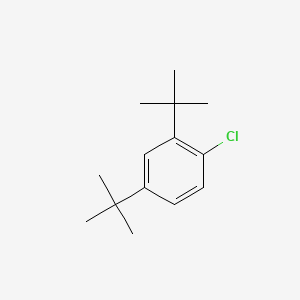

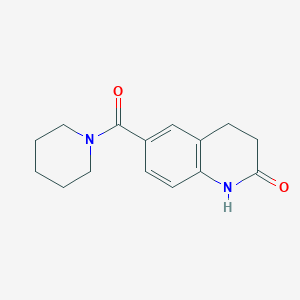
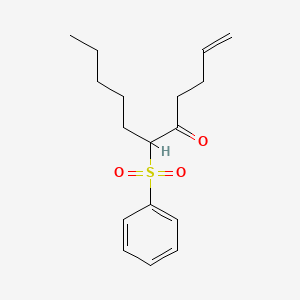
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)

